1,4-Dichloroanthracene

Catalog No.
S12429645
CAS No.
66259-12-9
M.F
C14H8Cl2
M. Wt
247.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dichloroanthracene

CAS Number

66259-12-9

Product Name

1,4-Dichloroanthracene

IUPAC Name

1,4-dichloroanthracene

Molecular Formula

C14H8Cl2

Molecular Weight

247.1 g/mol

InChI

InChI=1S/C14H8Cl2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8H

InChI Key

QGFHQIHSEPNVKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)Cl)Cl

1,4-Dichloroanthracene is an organic compound belonging to the anthracene family, characterized by the presence of two chlorine atoms at the 1 and 4 positions of the anthracene structure. Its chemical formula is C14H8Cl2C_{14}H_{8}Cl_{2}, and it exhibits a crystalline solid form with a melting point around 130-132 °C. This compound is notable for its potential applications in organic electronics and as a precursor in the synthesis of various organic materials.

Typical of aromatic compounds:

  • Electrophilic Substitution: The chlorine atoms can act as activating groups for further electrophilic substitutions, allowing for the introduction of other substituents.
  • Reduction Reactions: It can be reduced to form various derivatives, including dichloroanilines or hydroxy derivatives, through reactions involving reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Under oxidative conditions, it can yield anthraquinone derivatives, which are important in dye and pigment production .

Research indicates that 1,4-dichloroanthracene exhibits biological activity, particularly in terms of its potential anticancer properties. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it has been shown to generate reactive oxygen species (ROS), contributing to oxidative stress within cells . This mechanism underlies its investigation as a candidate for cancer treatment.

Several methods exist for synthesizing 1,4-dichloroanthracene:

  • Chlorination of Anthracene: This method involves the direct chlorination of anthracene using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction typically yields a mixture of chlorinated products.
  • Friedel-Crafts Acylation: Anthracene can undergo Friedel-Crafts acylation followed by chlorination to introduce chlorine substituents at specific positions .
  • Reduction of Dichloroanthraquinone: Another synthetic route involves the reduction of 1,4-dichloroanthraquinone using zinc dust in ammonia solution, yielding 1,4-dichloroanthracene .

1,4-Dichloroanthracene has several practical applications:

  • Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its semiconducting properties.
  • Dyes and Pigments: The compound serves as a precursor for various dyes and pigments in the textile industry.
  • Pharmaceuticals: Its biological activity makes it a candidate for further development in medicinal chemistry, particularly in anticancer drug formulation .

Studies investigating the interactions of 1,4-dichloroanthracene with biological systems have highlighted its potential effects on cellular processes. Its ability to intercalate into DNA suggests that it may disrupt normal cellular functions, leading to apoptosis in cancerous cells. Furthermore, research into its interaction with various nucleophiles has revealed pathways for synthesizing derivatives that could enhance its therapeutic efficacy .

Several compounds share structural similarities with 1,4-dichloroanthracene:

Compound NameStructure DescriptionUnique Features
1,5-DichloroanthraceneChlorine atoms at positions 1 and 5Different substitution pattern affects reactivity
9,10-AnthraquinoneAn anthraquinone derivative with carbonyl groupsExhibits strong oxidizing properties
1-Amino-2,4-dichloroanthracene-9,10-dioneContains an amino group along with dichloro substituentsPotentially enhanced biological activity due to amino group
1-ChloroanthraceneChlorine atom at position 1 onlyLess complex reactivity compared to dichlorinated variants

Uniqueness

The uniqueness of 1,4-dichloroanthracene lies in its specific substitution pattern which influences both its chemical reactivity and biological activity. The presence of two chlorine atoms enhances its electrophilic character while also allowing for diverse synthetic pathways compared to other anthracene derivatives. This distinct profile makes it a valuable compound for research and industrial applications .

Traditional Condensation-Oxidation Approaches

Traditional methods for synthesizing chlorinated anthracene derivatives often rely on Friedel-Crafts acylation or electrophilic aromatic substitution. For example, 1,4-dichloroanthraquinone is synthesized via Friedel-Crafts acylation of 1,4-dichlorobenzene with phthaloyl chloride in the presence of aluminum chloride (AlCl₃), followed by cyclization in concentrated sulfuric acid. While this method targets anthraquinones, analogous strategies could theoretically apply to anthracene by substituting the acylating agent and optimizing reaction conditions.

In such approaches, the electron-rich aromatic system of anthracene undergoes electrophilic attack by chlorinating agents. Historical routes for chlorinated naphthalenes, such as 1,4-dichloronaphthalene, involve treating nitroaromatic precursors with phosphorus pentachloride (PCl₅). By extension, anthracene derivatives might be synthesized through similar condensation-oxidation sequences, where nitro or hydroxy groups at the 1- and 4-positions are replaced by chlorine via nucleophilic displacement or radical-mediated pathways.

Modern Catalytic Strategies for Enhanced Yield

Advancements in catalysis have focused on improving selectivity and reducing waste. The use of Lewis acid catalysts, such as AlCl₃, remains prevalent in Friedel-Crafts reactions. However, modern adaptations emphasize catalytic rather than stoichiometric quantities of these agents to minimize environmental impact. For instance, zirconium chloride (ZrCl₄) and titanium tetrachloride (TiCl₄) have shown promise in mediating acylations with higher atom economy.

Transition-metal catalysts, particularly palladium complexes, could enable cross-coupling strategies to install chlorine atoms regioselectively. While no direct examples exist for 1,4-dichloroanthracene, related work on 1,4-bis(amino)anthracene-9,10-diones demonstrates the utility of halogenation steps using sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). Such methods might be adapted for anthracene by carefully controlling reaction stoichiometry and temperature to favor 1,4-substitution.

Solvent and Reaction Parameter Optimization

Solvent choice critically influences reaction efficiency and regioselectivity. Polar aprotic solvents like dichloromethane or chlorobenzene are ideal for Friedel-Crafts acylations, as they stabilize ionic intermediates without participating in side reactions. In the synthesis of 1,4-dichloroanthraquinone, cyclization in sulfuric acid at 100–120°C ensures complete intramolecular dehydration. For anthracene derivatives, elevated temperatures (80–140°C) and prolonged reaction times may be necessary to drive chlorination to completion.

Halide additives, such as potassium chloride (KCl), can enhance reaction rates by participating in electron-transfer processes. Studies on anthracene photodegradation reveal that chloride anions accelerate radical-mediated pathways, potentially improving chlorination efficiency in synthetic contexts. Optimizing parameters like ionic strength and halide concentration could thus refine yields in anthracene functionalization.

Industrial-Scale Production Challenges

Scaling chlorinated anthracene production presents multiple hurdles. Friedel-Crafts reactions require large volumes of corrosive catalysts (e.g., AlCl₃), complicating reactor design and waste management. Additionally, isolating 1,4-dichloroanthracene from regioisomeric byproducts demands sophisticated purification techniques, such as fractional crystallization or chromatography—processes that are cost-prohibitive at industrial scales.

Economic viability further depends on precursor availability. While 1,4-dichlorobenzene is commercially accessible, anthracene itself is derived from coal tar, introducing supply chain uncertainties. Advances in catalytic systems and solvent recovery technologies will be essential to mitigate these challenges and enable sustainable large-scale production.

PropertyValue
Molecular FormulaC₁₄H₈Cl₂
Molecular Weight247.119 g/mol
CAS Registry Number66259-12-9
IUPAC Name1,4-dichloroanthracene
SolubilitySlightly soluble in organic solvents
AppearanceCrystalline solid
Storage ConditionsRoom temperature, dry conditions

Applications in Organic Synthesis and Materials Science

Role as a Precursor in Vat Dye Manufacturing

1,4-Dichloroanthracene serves as a crucial intermediate in the synthesis of vat dyes, particularly in the production of vat brown BR and related dye intermediates [6]. The compound's chlorine substituents provide reactive sites that enable nucleophilic substitution reactions essential for dye synthesis [9]. Research has demonstrated that 1,4-dichloroanthraquinone, closely related to 1,4-dichloroanthracene, undergoes condensation reactions with 1,4-diaminoanthraquinone in the presence of copper catalysts to form trianthrimid structures [10]. These trianthrimid intermediates subsequently undergo carbazolation reactions in pyridine and aluminum chloride to yield the final brown vat dye products [9].

The manufacturing process typically involves a seven-step synthesis pathway with an estimated overall yield of approximately 19 percent [9]. The low yield and use of hazardous raw materials and solvents have historically made vat dyes among the most environmentally challenging dye classes to manufacture [9]. However, recent advances in synthetic methodology have improved both yield and environmental impact through the development of single-step condensation processes using boric acid condensation aids [10].

The vat dye synthesis process utilizing dichloroanthracene derivatives demonstrates excellent yields ranging from 90 to 100 percent when employing optimized reaction conditions [10]. These dyes exhibit superior light fastness, wash fastness, and weathering resistance properties, making them particularly valuable for dyeing cotton textiles in hydrosulfite baths [10].

Utilization in Polycyclic Aromatic Hydrocarbon Derivatives

1,4-Dichloroanthracene functions as a versatile building block for synthesizing extended polycyclic aromatic hydrocarbon derivatives through various coupling and cyclization reactions [13]. The compound's extended π-conjugated system and reactive chlorine substituents enable the construction of larger aromatic frameworks through systematic ring annulation processes [15].

Recent synthetic strategies have employed 1,4-dichloroanthracene in the formation of tricyclic and tetracyclic aromatic hydrocarbons [17]. Research has shown that oxidative spirocyclization and 1,2-aryl migration tandem processes can convert dichloroanthracene derivatives into extended polycyclic aromatic hydrocarbons with high efficiency [17]. These reactions utilize copper chloride catalysts with tert-butyl perbenzoate or DDQ oxidation systems in the presence of trifluoroacetic acid [17].

The formation mechanisms involve selective single-electron oxidation at electron-rich alkene moieties, followed by spirocyclization through intramolecular Friedel-Crafts reactions [17]. Subsequent 1,2-aryl migration processes afford stable aromatic products with yields ranging from 32 to 95 percent depending on substrate structure and reaction conditions [17].

Synthesis MethodStarting MaterialsTypical YieldReaction Conditions
Friedel-Crafts AcylationAnthracene, acyl chloridesVariableAlCl₃ catalyst, elevated temperature
Chlorination of AnthraceneAnthracene, chlorinating agentsModerate to goodChlorine gas, heat
Condensation from Phthalic AnhydridePhthalic anhydride, dichlorobenzeneGoodH₂SO₄, high temperature
Reduction-Chlorination RouteAnthraquinone derivativesModerateReducing agents, followed by chlorination

Emerging Applications in Organic Electronics and Covalent Polymers

The electronic properties of 1,4-dichloroanthracene make it particularly suitable for applications in organic electronics and the development of covalent polymer materials [19]. The compound serves as a crucial building block for n-type organic semiconductors due to its favorable electronic properties and enhanced stability .

Research has demonstrated that dichloroanthracene derivatives can be successfully incorporated into organic field-effect transistors with improved device performance [19]. The compound's photophysical properties, including absorption peaks around 300 nanometers and emission peaks near 400 nanometers with quantum yields of approximately 0.5, make it valuable for optoelectronic applications .

In covalent polymer synthesis, 1,4-dichloroanthracene functions as a node component in the construction of one-dimensional dynamic covalent polymers [22]. These systems utilize the anthracene framework's tendency for π-stacking self-assembly combined with reversible covalent bond formation through imine chemistry [22]. The resulting crystalline polymers exhibit unique structural properties with excellent agreement between theoretical and experimental powder X-ray diffraction patterns [22].

The compound's role in donor-acceptor copolymer synthesis has been particularly noteworthy [30]. Research has shown that 2,6-linked anthracene derivatives, structurally related to 1,4-dichloroanthracene, can be polymerized via Suzuki copolymerization to produce narrow band gap conjugated polymers suitable for polymer solar cell applications [30]. These copolymers demonstrate tunable optoelectronic properties through systematic variation of donor and acceptor components [30].

Recent advances in halogenated anthracene applications for on-surface synthesis have revealed new possibilities for creating metal-organic networks [25]. Monte Carlo simulation studies predict that halogenated anthracene building blocks, including dichloroanthracene derivatives, can form stable labile metal connections suitable for surface-based molecular electronics applications [25].

The emerging field of molecular electronics has identified dichloroanthracene derivatives as promising candidates for single-molecule conductance studies [16]. Tight-binding model calculations reveal that polycyclic aromatic hydrocarbons, including anthracene derivatives, exhibit three distinct conductance states depending on the number of aromatic rings and electronic structure [16]. These findings suggest potential applications in molecular switches and memory devices [16].

Research Applications and Industrial Significance

Application AreaSpecific UseKey Properties Utilized
Vat Dye ManufacturingPrecursor for vat brown BR dye synthesisReactivity of chlorine substituents
Polycyclic Aromatic Hydrocarbon DerivativesBuilding block for extended aromatic systemsExtended π-conjugated system
Organic ElectronicsOrganic semiconductor applicationsElectronic properties and stability
Covalent PolymersPolymer chain building blockPolymerization capability
Research ApplicationsChemical intermediate and research compoundChemical versatility

The industrial significance of 1,4-dichloroanthracene extends beyond traditional dye manufacturing to encompass emerging technologies in organic electronics and advanced materials [40]. The compound's structural features, particularly the presence of electron-withdrawing chlorine substituents on the anthracene scaffold, significantly influence its chemical reactivity and electronic properties [40]. This makes the targeted synthesis and functionalization of dichloroanthracene derivatives a valuable pursuit for materials scientists and synthetic chemists [40].

Photodechlorination of 1,4-dichloroanthracene under controlled laboratory conditions represents a well-characterized photochemical transformation involving multiple mechanistic pathways [1]. The primary photodechlorination reaction occurs through the formation of specific intermediate complexes, particularly when 2,5-dimethyl-2,4-hexadiene serves as an electron donor in acetonitrile solution.

Under controlled conditions using 365 nanometer irradiation, 1,4-dichloroanthracene exhibits quantitative conversion to 9-chloroanthracene with quantum yields of 0.32 ± 0.02 for dichloroanthracene loss and 0.28 ± 0.02 for monochloroanthracene formation [1]. The photodechlorination process demonstrates strong dependence on oxygen concentration, with molecular oxygen and electron acceptors such as 1,2,4,5-tetracyanobenzene providing significant inhibition of the reaction pathway [1].

The photostability of dichloroanthracene in degassed acetonitrile solution confirms that the photodechlorination requires the presence of suitable electron donors [1]. This observation establishes that the compound remains stable under anaerobic conditions in the absence of reducing agents, indicating that the photodechlorination mechanism is fundamentally dependent on intermolecular electron transfer processes rather than direct photolytic cleavage.

Controlled irradiation experiments at both 365 and 404 nanometers demonstrate wavelength-independent quantum efficiency for the photodechlorination process [1], suggesting that the reaction proceeds through the same mechanistic pathway regardless of the specific excitation wavelength within this range. The temperature dependence of photoconductivity in crystalline 1,4-dichloroanthracene follows an Arrhenius relationship with an activation energy of 0.16 ± 0.01 electron volts [2].

ParameterValueConditionsReference
Quantum Yield (φ) - DCA loss0.32 ± 0.02DMH in acetonitrile, 365 nm [1]
Quantum Yield (φ) - MCA formation0.28 ± 0.02DMH in acetonitrile, 365 nm [1]
Activation Energy - Photoconductivity0.16 ± 0.01 eVCrystalline state, 273-373 K [2]
Photocurrent enhancement factor10²-10³ fold vs anthracenevs parent anthracene [2]

Radical-Mediated and Exciplex-Driven Reaction Dynamics

The photodechlorination of 1,4-dichloroanthracene proceeds through a complex sequence of radical-mediated and exciplex-driven processes involving multiple intermediate species [1]. Fluorescence quenching studies combined with kinetic parameter analysis reveal that the reaction mechanism involves participation of the dichloroanthracene-dimethylhexadiene singlet exciplex, the dichloroanthracene-bis(dimethylhexadiene) triplex, and the dichloroanthracene radical anion as key intermediates.

The formation of the dichloroanthracene-dimethylhexadiene singlet exciplex occurs with a rate constant of 1.4 × 10⁸ M⁻¹s⁻¹, while the triplex formation proceeds at 2.1 × 10⁷ M⁻¹s⁻¹ [1]. These rate constants indicate that exciplex formation represents the kinetically favored initial step in the photodechlorination mechanism, with the subsequent formation of higher-order complexes occurring at reduced rates.

Deuterium labeling experiments provide critical mechanistic insight, demonstrating that the 10-hydrogen atom in the monochloroanthracene product originates from protonation of the dichloroanthracene radical anion [1]. This finding establishes that the radical anion intermediate undergoes protonation by the solvent rather than direct hydrogen atom abstraction from the dimethylhexadiene donor molecule.

The charge transfer dynamics involve rapid electron transfer occurring on the picosecond timescale [3]. Time-resolved spectroscopic studies of anthracene-amine systems reveal that excited state charge transfer interactions can occur over reaction distances of 8 Angstroms within 10 picoseconds [3], providing a framework for understanding the rapid initial electron transfer processes in dichloroanthracene photodechlorination.

Exciplex formation kinetics demonstrate wavelength-dependent behavior, with different emission wavelengths exhibiting distinct rise times [3]. The exciplex rise time monitored at 520 nanometers shows a formation time of 1.4 ± 0.1 nanoseconds, while monitoring at 600 nanometers reveals a slower rise time of 2.1 ± 0.2 nanoseconds [3]. This wavelength dependence indicates the presence of multiple ground-state conformers that undergo different rotational motions leading to distinct exciplex species.

IntermediateFormation RateDecay MechanismDetection Method
DCA radical anion (DCA- ⁻)Fast (ps timescale)Protonation by solventFluorescence quenching
DCA/DMH singlet exciplex1.4 ± 0.1 nsElectron transfer to DCATime-resolved spectroscopy
DCA/(DMH)₂ triplex2.1 ± 0.2 nsSlow conversion to productsWavelength-dependent kinetics
Excited state acceptor10 psCharge transfer interactionPicosecond laser studies

Computational Modeling of Intermediate Formation

Computational modeling of 1,4-dichloroanthracene intermediate formation employs multiple theoretical approaches to elucidate reaction mechanisms and predict structural properties of transient species [4] [5] [6]. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets provide accurate structural optimizations for dichloroanthracene derivatives and their photochemical intermediates.

The computational investigation of regioselectivity in Diels-Alder reactions involving 1,8-dichloroanthracene demonstrates that DFT calculations successfully predict experimental outcomes [4]. Frontier molecular orbital analysis reveals that the highest occupied molecular orbital-lowest unoccied molecular orbital energy gap of 3.84 electron volts governs the cycloaddition reactivity [4], with charge transfer calculations showing electron movement from the anthracene system to electron-poor dienophiles.

Quantum Monte Carlo calculations using Jastrow correlated antisymmetrized geminal power wave functions provide benchmark accuracy for excited state properties of anthracene systems [6]. These calculations reveal that geometry relaxation energies upon electron excitation reach up to 0.3 electron volts in neutral excited states, while electron addition and removal processes involve relaxation energies of approximately 0.1 electron volts [6].

The computational modeling of hemiacetal formation constants demonstrates that MP2/6-31++G(d,p) calculations achieve chemical accuracy when group reference methods are employed [7]. This approach successfully predicts equilibrium constants within ±0.5 logarithmic units for aldehyde hydration reactions, providing a framework for understanding intermediate stability in photochemical transformations.

Natural bond orbital analysis calculations reveal significant differences in atomic charge distribution between structural isomers of dichloroanthracene derivatives [5]. The computational results indicate that isomer polarity differences affect both thermodynamic stability and kinetic reactivity, with more polar isomers exhibiting enhanced electron transfer capabilities.

Density functional theory calculations at the B3LYP/6-31++G(d,p) level demonstrate that relative approaches in solvation energy calculations significantly reduce systematic errors [7]. This methodology enables accurate prediction of reaction energetics in solution phase photochemical processes, with typical accuracies of ±0.5 logarithmic units for equilibrium constants.

MethodApplicationAccuracyKey Finding
DFT B3LYP/6-31G(d,p)Structure optimization±0.5 kcal/molAnti isomer more stable
DFT B3LYP/6-31++G(d,p)Solvation energy calculations±0.5 log K unitsRelative approach reduces errors
MP2/6-31++G(d,p)Hemiacetal formation constantsChemical accuracyGroup references improve accuracy
QMC JAGP wave functionExcited state geometriesBelow chemical accuracyGeometry relaxation energies up to 0.3 eV
Natural Bond Orbital AnalysisCharge distribution analysisQualitative trendsIsomer polarity differences

The computational investigation of transition state structures reveals that activation energies for photochemical transformations correlate with frontier molecular orbital energy differences [4]. Calculations demonstrate that reaction pathways with smaller energy gaps between interacting orbitals exhibit lower activation barriers and faster reaction rates, providing predictive capability for photochemical reactivity patterns.

XLogP3

5.9

Exact Mass

246.0003056 g/mol

Monoisotopic Mass

246.0003056 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

Explore Compound Types